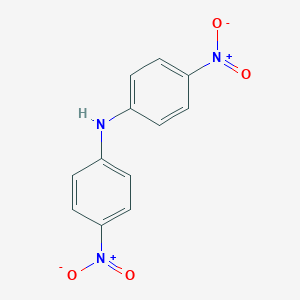

4-Nitro-N-(4-nitrophenyl)aniline

Description

Properties

IUPAC Name |

4-nitro-N-(4-nitrophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O4/c16-14(17)11-5-1-9(2-6-11)13-10-3-7-12(8-4-10)15(18)19/h1-8,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTWHRQTUBOTQTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20171246 | |

| Record name | 4-Nitro-N-(4-nitrophenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1821-27-8 | |

| Record name | 4,4′-Dinitrodiphenylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1821-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-N-(4-nitrophenyl)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001821278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Dinitrodiphenylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36659 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nitro-N-(4-nitrophenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitro-N-(4-nitrophenyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.767 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Nitro-N-(4-nitrophenyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitro-N-(4-nitrophenyl)aniline, also known as 4,4'-dinitrodiphenylamine or bis(4-nitrophenyl)amine, is an organic compound with the chemical formula C₁₂H₉N₃O₄.[1][2][3] It is a yellow crystalline solid that is insoluble in water but soluble in organic solvents like DMSO and methanol.[1][4] This compound serves as a key intermediate in the synthesis of various dyes, pigments, and antioxidants.[1][4] Its molecular structure, featuring two nitro groups on the phenyl rings, makes it a subject of interest in materials science and potentially in the development of novel polymers.[1] The electron-withdrawing nature of the nitro groups significantly influences its chemical reactivity.[1]

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its known biological activities and metabolic pathways of related compounds.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₉N₃O₄[1][2][3] |

| Molecular Weight | 259.22 g/mol [2][3] |

| CAS Number | 1821-27-8[1][2] |

| Appearance | Yellow crystalline solid[1] |

| Melting Point | 216 °C |

| Boiling Point | 464.1 °C at 760 mmHg |

| Density | 1.446 g/cm³ |

| Solubility | Insoluble in water; Slightly soluble in DMSO and Methanol[1] |

| LogP | 3.6 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 2 |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of 4,4'-dinitrodiphenylamine is through the reaction of 4-chloronitrobenzene with an alkali metal cyanate in a polar aprotic solvent. The following protocol is adapted from a patented synthesis method.[5]

Materials:

-

4-chloronitrobenzene

-

Potassium cyanate

-

Dimethylsulfoxide (DMSO)

-

Water

Procedure:

-

In a reaction vessel equipped with a stirrer, combine 79 parts by weight (0.5 mole) of 4-nitrochlorobenzene, 82 parts by weight (1.0 mole) of potassium cyanate, and 18 parts by weight (1.0 mole) of water in 200 parts by weight of dimethylsulfoxide.[5]

-

Heat the mixture with stirring to a temperature of 160-165 °C for 20 hours.[5]

-

After the reaction is complete, cool the mixture to room temperature.[5]

-

Pour the cooled reaction mixture into water and stir to precipitate the product.[5]

-

Isolate the precipitated 4,4'-dinitrodiphenylamine by filtration.[5]

-

The crude product can be further purified by treating it with steam to remove any unreacted 4-nitrochlorobenzene.[5]

Analytical Methods: High-Performance Liquid Chromatography (HPLC)

The following is a general HPLC protocol for the analysis of nitrodiphenylamine compounds, which can be adapted for this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A mixture of acetonitrile and water, typically in a 70:30 (v/v) ratio.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection: UV detection at a wavelength of 254 nm.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent such as acetonitrile. Prepare a series of working standards by serial dilution of the stock solution.

-

Sample Preparation: Dissolve the sample containing the analyte in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

-

Analysis: Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved. Inject the standards and the sample.

-

Quantification: Identify the peak corresponding to this compound based on the retention time of the standard. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the analyte in the sample from the calibration curve.

Biological Activity and Signaling Pathways

While extensive research on the specific biological signaling pathways of this compound is limited, studies on related dinitrodiphenylamine compounds provide insights into their potential biological fate. For instance, the anaerobic metabolism of 2,4-dinitrodiphenylamine by sulfate-reducing bacteria has been investigated. This process involves the sequential reduction of the nitro groups to amino groups.[6]

It is important to note that the following pathway describes the metabolism of the 2,4-isomer and is presented here as an illustrative example of a potential biotransformation pathway for dinitrodiphenylamine compounds. The metabolism of the 4,4'-isomer may differ.

Some diphenylamine derivatives have been investigated for their antioxidant properties.[7][8] The antioxidant activity is often attributed to the secondary amine function.[8] However, there is limited specific data on the antioxidant activity of 4,4'-dinitrodiphenylamine.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure. It is also harmful to aquatic life with long-lasting effects. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and chemical properties. The synthetic and analytical methods outlined in this guide provide a foundation for its laboratory preparation and characterization. While information on its specific biological activity and signaling pathways is not extensive, the metabolic pathway of a related isomer suggests that it may undergo biotransformation through the reduction of its nitro groups. Further research is warranted to fully elucidate the biological effects and potential applications of this compound, particularly in the fields of materials science and drug development.

References

- 1. CAS 1821-27-8: 4,4′-Dinitrodiphenylamine | CymitQuimica [cymitquimica.com]

- 2. This compound | C12H9N3O4 | CID 235381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4,4'-DINITRODIPHENYLAMINE | 1821-27-8 [chemicalbook.com]

- 4. Cas 612-36-2,2,4'-DINITRODIPHENYLAMINE | lookchem [lookchem.com]

- 5. US4990673A - Process for the preparation of 4,4'-dinitrodiphenylamine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Diphenylamine: an unusual antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 4,4'-Dinitrodiphenylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 4,4'-dinitrodiphenylamine, a key intermediate in the synthesis of various dyes, pigments, and potentially in the development of novel materials.[1] This document details established experimental protocols, presents comparative quantitative data, and visualizes the reaction workflows and a relevant metabolic pathway.

Introduction

4,4'-Dinitrodiphenylamine, with the chemical formula C₁₂H₉N₃O₄, is a yellow crystalline solid.[1] Its molecular structure, featuring two nitro-substituted phenyl rings linked by an amine, makes it a valuable precursor in various chemical industries. The electron-withdrawing nature of the nitro groups significantly influences its chemical reactivity.[1] Several synthetic strategies have been developed for its preparation, each with distinct advantages and limitations in terms of yield, reaction conditions, and environmental impact. This guide focuses on the most prominent methods: the Ullmann condensation, a process involving the reaction of a 4-halonitrobenzene with an alkali metal cyanate, and nucleophilic aromatic substitution for hydrogen (NASH).

Core Synthesis Methodologies

Three primary methods for the synthesis of 4,4'-dinitrodiphenylamine are discussed in detail below, providing step-by-step experimental protocols for each.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed cross-coupling reaction for the formation of C-N bonds.[2] In the context of 4,4'-dinitrodiphenylamine synthesis, this typically involves the reaction of 4-chloronitrobenzene with 4-nitroaniline or aniline, although the former is more direct. The reaction is generally carried out at elevated temperatures in the presence of a base.[2]

Experimental Protocol:

-

Reaction Setup: In a multi-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, combine 4-chloronitrobenzene (1.0 mol), 4-nitroaniline (1.1 mol), and finely ground potassium carbonate (1.5 mol).

-

Catalyst Addition: Add a copper catalyst, such as copper(I) iodide (0.1 mol), to the reaction mixture. Modern protocols may utilize ligands to improve catalyst performance.[2]

-

Solvent: Add a high-boiling polar solvent, such as dimethylformamide (DMF) or N-methylpyrrolidone (NMP).

-

Reaction Conditions: Heat the mixture to reflux (typically between 150-200°C) under a nitrogen atmosphere.[2] Monitor the reaction progress using thin-layer chromatography (TLC). The reaction time can range from 6 to 14 hours.[3]

-

Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into a large volume of water to precipitate the crude product.

-

Purification: Filter the crude solid, wash thoroughly with water, and then with a small amount of cold ethanol. Recrystallize the product from a suitable solvent, such as ethanol or acetic acid, to obtain pure 4,4'-dinitrodiphenylamine.

Reaction with Alkali Metal Cyanate

A patented method describes the synthesis of 4,4'-dinitrodiphenylamine by reacting 4-halonitrobenzene with an alkali metal cyanate in a polar aprotic solvent.[4] This process offers a direct route to the desired product.

Experimental Protocol:

-

Reactant Mixture: In a stirred autoclave, combine 4-chloronitrobenzene (1.0 mol), potassium cyanate (2.0 mol), and water (2.0 mol) in dimethylsulfoxide (DMSO).[4]

-

Reaction Conditions: Heat the mixture to 160-165°C and maintain this temperature for 16-20 hours.[4]

-

Workup: Cool the reaction mixture and pour it into water to precipitate the product.[4]

-

Purification: Filter the crude product. To remove unreacted 4-chloronitrobenzene, the moist product can be treated with steam. Subsequently, stir the product with dilute hydrochloric acid at approximately 40°C to remove any 4-nitroaniline byproduct. Filter the purified product, wash with water, and dry.[4]

Nucleophilic Aromatic Substitution for Hydrogen (NASH)

A more contemporary and "greener" approach involves the direct reaction of an amine with a nitroaromatic compound, circumventing the need for halogenated starting materials.[5] One such method involves the reaction of urea with an excess of nitrobenzene.[6]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve urea (1.0 mol) in dimethyl sulfoxide (DMSO).[6]

-

Base and Reactant Addition: Add a base, such as potassium tert-butoxide (t-BuOK) or sodium hydroxide. Then, add nitrobenzene in excess (e.g., 5.0 mol).[6]

-

Reaction Conditions: Heat the reaction mixture to a temperature between room temperature and 100°C. The reaction can be monitored by HPLC. Reaction times of 6-8 hours have been reported to give high yields.[6]

-

Workup and Purification: After the reaction is complete, cool the mixture. The product can be isolated by precipitation with water, followed by filtration. Further purification can be achieved by recrystallization.

Quantitative Data Summary

The following table summarizes key quantitative data for the different synthetic methods, allowing for a direct comparison of their efficacy.

| Parameter | Ullmann Condensation | Reaction with Potassium Cyanate | NASH (Urea and Nitrobenzene) |

| Primary Reactants | 4-Chloronitrobenzene, 4-Nitroaniline | 4-Chloronitrobenzene, Potassium Cyanate | Urea, Nitrobenzene |

| Catalyst/Reagent | Copper catalyst, K₂CO₃ | Water | Base (e.g., t-BuOK, NaOH) |

| Reaction Temperature | 175 - 210 °C[3] | 160 - 165 °C[4] | Room temperature - 100 °C[6] |

| Reaction Time | ~6 - 14 hours[3] | 16 - 20 hours[4] | ~6 - 8 hours[6] |

| Reported Yield | 79 - 96% (for 4-nitrodiphenylamine)[3] | 72%[4] | up to 94%[6] |

| Melting Point of Product | 216 °C[7] | 206 - 208 °C[4] | Not specified |

| Key By-products | Varies with reactants | 4-Nitroaniline[4] | Minimal by-products reported[6] |

| Environmental Concerns | Use of copper catalyst, high temperatures | High temperatures, use of DMSO | Use of strong base and excess nitrobenzene |

Visualizing the Processes

To better understand the workflows and a potential biological transformation of dinitrodiphenylamines, the following diagrams are provided.

While 4,4'-dinitrodiphenylamine is primarily used as a chemical intermediate, related dinitrodiphenylamine compounds have been shown to undergo biotransformation. The following diagram illustrates a proposed metabolic pathway for the anaerobic reduction of 2,4-dinitrodiphenylamine, which involves the sequential reduction of the nitro groups.[8][9]

Conclusion

The synthesis of 4,4'-dinitrodiphenylamine can be achieved through several effective methods, with the Ullmann condensation, reaction with potassium cyanate, and NASH reactions being the most prominent. The choice of a particular synthetic route will depend on factors such as the desired scale, available starting materials, and considerations regarding reaction conditions and environmental impact. The detailed protocols and comparative data provided in this guide are intended to assist researchers in selecting and implementing the most suitable method for their specific needs. Further research into the biological activities of dinitrodiphenylamine derivatives may open new avenues for their application in the life sciences.

References

- 1. CAS 1821-27-8: 4,4′-Dinitrodiphenylamine | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. US4990673A - Process for the preparation of 4,4'-dinitrodiphenylamine - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. CN1173927C - Preph. of 4,4'-dinitro diphenylamine from urea and nitrobenzene - Google Patents [patents.google.com]

- 7. 4,4'-DINITRODIPHENYLAMINE | 1821-27-8 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of Bis(4-nitrophenyl)amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis mechanisms for bis(4-nitrophenyl)amine, also known as 4,4'-dinitrodiphenylamine. This compound is a key intermediate in the production of various chemical products, including dyes and materials with specialized applications. This document details the core synthetic methodologies, including reaction mechanisms, experimental protocols, and comparative quantitative data.

Nucleophilic Aromatic Substitution (SNAr)

The synthesis of bis(4-nitrophenyl)amine can be effectively achieved through a nucleophilic aromatic substitution (SNAr) mechanism. This pathway is particularly favorable due to the presence of strongly electron-withdrawing nitro groups on the aromatic rings, which activate the substrate towards nucleophilic attack.

Mechanism

The SNAr mechanism for the formation of bis(4-nitrophenyl)amine typically involves the reaction of 4-nitroaniline with 4-chloronitrobenzene. The reaction proceeds through the formation of a resonance-stabilized Meisenheimer complex, an anionic intermediate. The presence of the nitro groups in the ortho and para positions is crucial for stabilizing the negative charge of this intermediate, thereby facilitating the reaction. The subsequent departure of the leaving group (chloride ion) restores the aromaticity of the ring, yielding the final product.

Caption: SNAr mechanism for bis(4-nitrophenyl)amine synthesis.

Experimental Protocol

A representative protocol for the synthesis of bis(4-nitrophenyl)amine via SNAr is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-nitroaniline (1.0 equivalent) and 4-chloronitrobenzene (1.0 equivalent) in a suitable high-boiling polar solvent such as dimethyl sulfoxide (DMSO).

-

Addition of Base: Add a base, such as potassium carbonate (K2CO3) or sodium carbonate (Na2CO3) (1.5-2.0 equivalents), to the mixture. The base acts as a scavenger for the hydrochloric acid generated during the reaction.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 150-180°C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and pour it into a large volume of cold water to precipitate the crude product.

-

Purification: Collect the precipitate by filtration, wash thoroughly with water to remove inorganic salts, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Ullmann Condensation and Goldberg Reaction

The Ullmann condensation and the closely related Goldberg reaction are classical copper-catalyzed methods for the formation of carbon-nitrogen bonds, and they represent a viable route for the synthesis of bis(4-nitrophenyl)amine.

Mechanism

The mechanism of the Ullmann condensation for diarylamine synthesis is believed to proceed through a series of steps involving copper intermediates. The reaction is thought to initiate with the formation of a copper(I) amide from the amine reactant in the presence of a base. This copper amide then undergoes a coupling reaction with the aryl halide. The exact nature of the intermediates and the oxidation state of copper throughout the catalytic cycle are still subjects of research, but a plausible pathway involves the oxidative addition of the aryl halide to a copper(I) species, followed by reductive elimination to form the C-N bond and regenerate the active copper catalyst.

Caption: Proposed catalytic cycle for the Ullmann condensation.

Experimental Protocol

A typical experimental protocol for the Ullmann-type synthesis of bis(4-nitrophenyl)amine is as follows:

-

Reactant Preparation: In a reaction vessel, combine 4-nitroaniline (1.0 equivalent), 4-chloronitrobenzene (1.0 equivalent), a copper catalyst (e.g., copper(I) iodide, copper(I) oxide, or copper powder, 5-10 mol%), and a base (e.g., potassium carbonate, 2.0 equivalents).

-

Solvent and Ligand: Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or nitrobenzene. In modern Ullmann protocols, a ligand such as 1,10-phenanthroline or an N,N-dimethylglycine can be added to improve the reaction efficiency and lower the required temperature.

-

Reaction Conditions: Heat the mixture to a high temperature, typically in the range of 160-210°C, under an inert atmosphere (e.g., nitrogen or argon).

-

Monitoring and Workup: Monitor the reaction by TLC. After completion, cool the mixture and dilute it with a suitable organic solvent. Filter the mixture to remove the copper catalyst and inorganic salts.

-

Purification: Wash the organic phase with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Alternative Synthetic Routes

While SNAr and Ullmann-type reactions are the most common methods, other synthetic strategies have been reported for the synthesis of diarylamines and could be adapted for bis(4-nitrophenyl)amine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for the formation of C-N bonds. This method generally offers milder reaction conditions and broader substrate scope compared to the Ullmann condensation. The catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination and deprotonation of the amine, and finally, reductive elimination to yield the diarylamine product.

Smiles Rearrangement

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction. A suitably designed precursor containing both the nucleophilic amine and the electrophilic aromatic ring connected by a linker can be induced to rearrange to form a diarylamine. This method is particularly useful for the synthesis of sterically hindered diarylamines.[1][2][3][4]

Chapman Rearrangement

The Chapman rearrangement involves the thermal conversion of an N-arylbenzimidate to an N,N-diarylbenzamide, which can then be hydrolyzed to the corresponding diarylamine. This rearrangement proceeds through a[2][5]-O to N aryl migration.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of bis(4-nitrophenyl)amine and related diarylamines via the discussed methods. Please note that the optimal conditions can vary depending on the specific substrates and catalyst systems used.

| Synthesis Method | Typical Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Nucleophilic Aromatic Substitution (SNAr) | 4-Nitroaniline, 4-Chloronitrobenzene | K2CO3 | DMSO | 150-180 | 4-8 | 70-85 |

| Ullmann Condensation | 4-Nitroaniline, 4-Chloronitrobenzene | CuI / Ligand | DMF | 160-210 | 12-24 | 60-80 |

| Goldberg Reaction | 4-Nitroaniline, 4-Chloronitrobenzene | CuI / Phenanthroline | Nitrobenzene | 180-200 | 10-20 | 65-85 |

| Buchwald-Hartwig Amination | 4-Nitroaniline, 4-Bromonitrobenzene | Pd(OAc)2 / Ligand | Toluene | 80-110 | 2-6 | 80-95[6] |

| Smiles Rearrangement | Precursor with nitroaryl ether and amine moieties | Base (e.g., K2CO3) | DMF | 60-100 | 1-4 | 70-90[1][4] |

Experimental Workflow Visualization

The general experimental workflow for the synthesis and purification of bis(4-nitrophenyl)amine is depicted below.

Caption: General experimental workflow for the synthesis of bis(4-nitrophenyl)amine.

Conclusion

The synthesis of bis(4-nitrophenyl)amine can be accomplished through several effective methodologies. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, desired purity, scalability, and the reaction conditions that are most suitable for the laboratory setting. For industrial-scale production, the cost-effectiveness of the reagents and the ease of product isolation are also critical considerations. The classical SNAr and Ullmann-type reactions remain reliable methods, while modern catalytic approaches like the Buchwald-Hartwig amination offer milder conditions and potentially higher yields. This guide provides a foundational understanding of these key synthetic pathways to aid researchers and professionals in the chemical and pharmaceutical industries.

References

- 1. Diarylamine Synthesis via Desulfinylative Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diarylamine Synthesis via Desulfinylative Smiles Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. [PDF] Smiles rearrangement for the synthesis of diarylamines | Semantic Scholar [semanticscholar.org]

- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

An In-depth Technical Guide to 4-Nitro-N-(4-nitrophenyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 4-Nitro-N-(4-nitrophenyl)aniline, also known as 4,4'-dinitrodiphenylamine. It details its chemical structure, physicochemical properties, synthesis methodologies, and available spectral data. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development by consolidating key technical information and presenting it in a structured and accessible format.

Chemical Structure and Identification

This compound is an aromatic amine characterized by two phenyl rings linked by a secondary amine, with a nitro group substituted at the para position of each ring.

Chemical Structure:

Key Identifiers:

| Identifier | Value |

| IUPAC Name | This compound[1][2] |

| Other Names | 4,4'-Dinitrodiphenylamine, Bis(p-nitrophenyl)amine, Bis(4-nitrophenyl)amine[2][3][4] |

| CAS Number | 1821-27-8[1][3][4][5][6] |

| Molecular Formula | C12H9N3O4[1][3][4][5][6] |

| Molecular Weight | 259.22 g/mol [1][5] |

| InChI | InChI=1S/C12H9N3O4/c16-14(17)11-5-1-9(2-6-11)13-10-3-7-12(8-4-10)15(18)19/h1-8,13H[1][3] |

| InChIKey | MTWHRQTUBOTQTE-UHFFFAOYSA-N[1][3] |

| Canonical SMILES | C1=CC(=CC=C1NC2=CC=C(C=C2)--INVALID-LINK--[O-])--INVALID-LINK--[O-][1][6] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Appearance | Red to Brown Solid/Yellow Crystalline Solid | [3][5] |

| Melting Point | 216 °C | [5][6] |

| Boiling Point | 402.47 °C (rough estimate) | [5] |

| Density | 1.446 g/cm³ | [6] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [6] |

| LogP | 3.6 | [1] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 5 | [6] |

| Rotatable Bond Count | 2 | [6] |

Synthesis Protocols

The synthesis of this compound can be achieved through several methods, primarily involving nucleophilic aromatic substitution. Two prominent methods are detailed below.

Synthesis from 4-Halonitrobenzene and Alkali Metal Cyanate

A patented method describes the preparation of 4,4'-dinitrodiphenylamine by reacting a 4-halonitrobenzene with an alkali metal cyanate in the presence of water and a polar aprotic solvent.[3]

Reaction Scheme:

This process involves the reaction of 1 mole of 4-chloronitrobenzene with approximately 1 to 3 moles of potassium cyanate in dimethylsulfoxide (DMSO) at elevated temperatures.[3]

Experimental Protocol:

-

Combine 1 mole of 4-chloronitrobenzene, 1.5 to 2 moles of potassium cyanate, and 1 to 2 moles of water in a suitable reaction vessel containing dimethylsulfoxide.[3]

-

Heat the reaction mixture to a temperature between 150 °C and 170 °C, with a preferred range of 160 °C to 165 °C.[3]

-

Maintain the reaction at this temperature with stirring for a sufficient duration to ensure completion.

-

Upon completion, cool the reaction mixture and introduce it into water to precipitate the product.[3]

-

Isolate the precipitated 4,4'-dinitrodiphenylamine by filtration.

-

The crude product can be further purified by recrystallization.

Ullmann Condensation

While a specific detailed protocol for the Ullmann condensation to synthesize 4,4'-dinitrodiphenylamine was not found in the immediate search, the Ullmann reaction is a general method for the formation of diaryl amines.[7] It typically involves the copper-catalyzed reaction of an aryl halide with an amine. A logical adaptation for the synthesis of 4,4'-dinitrodiphenylamine would involve the reaction of 4-nitroaniline with 4-halonitrobenzene.

Conceptual Workflow for Ullmann Condensation:

References

- 1. 4,4'-DINITRODIPHENYLAMINE(1821-27-8) 1H NMR [m.chemicalbook.com]

- 2. This compound | C12H9N3O4 | CID 235381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US4990673A - Process for the preparation of 4,4'-dinitrodiphenylamine - Google Patents [patents.google.com]

- 4. CAS 1821-27-8: 4,4′-Dinitrodiphenylamine | CymitQuimica [cymitquimica.com]

- 5. benchchem.com [benchchem.com]

- 6. 4-Nitrodiphenylamine(836-30-6) 1H NMR spectrum [chemicalbook.com]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

Technical Guide: Bis(4-nitrophenyl)amine (CAS 1821-27-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(4-nitrophenyl)amine, also known as 4,4'-dinitrodiphenylamine, is an organic compound with the CAS registry number 1821-27-8.[1][2][3] Structurally, it consists of two 4-nitrophenyl groups bonded to a central amine nitrogen atom. This compound is a stable, yellow to reddish-brown crystalline solid under normal conditions.[1] While not typically investigated as a pharmacologically active agent itself, its significance lies in its role as a key chemical intermediate. Its primary applications are in the synthesis of various dyes and pigments.[1] Additionally, it has potential uses in the field of materials science for the development of advanced polymers.[1] Professionals in drug development may encounter this compound as a precursor or an intermediate in the synthesis of more complex molecules. This guide provides a comprehensive overview of its properties, synthesis, and handling considerations.

Physicochemical Properties

The key physicochemical properties of Bis(4-nitrophenyl)amine are summarized in the table below, providing a ready reference for laboratory use.

| Property | Value | Reference |

| CAS Number | 1821-27-8 | [2] |

| Molecular Formula | C₁₂H₉N₃O₄ | [2][4] |

| Molecular Weight | 259.22 g/mol | [2][4] |

| Appearance | Light yellow to brown crystalline powder | |

| Melting Point | 216 - 220 °C | [4] |

| Purity | >98.0% (by HPLC) | |

| IUPAC Name | 4-nitro-N-(4-nitrophenyl)aniline | [3][4] |

| Synonyms | 4,4'-Dinitrodiphenylamine, Bis(p-nitrophenyl)amine | [1][3][5] |

Synthesis

Bis(4-nitrophenyl)amine can be synthesized through various methods. One documented industrial process involves the reaction of 4-chloronitrobenzene with potassium cyanate in the presence of water and a dimethylsulfoxide solvent.[6]

Experimental Protocol: Synthesis from 4-Chloronitrobenzene[8]

This protocol is based on a patented industrial synthesis method.

Materials:

-

4-chloronitrobenzene

-

Potassium cyanate

-

Dimethylsulfoxide (DMSO)

-

Water

-

Aqueous hydrochloric acid

-

Aqueous sodium hydroxide solution

Equipment:

-

Reaction vessel equipped with a stirrer and heating mantle

-

Filtration apparatus (e.g., Buchner funnel)

-

Drying oven

Procedure:

-

Combine 1 mole of 4-chloronitrobenzene with approximately 1 to 3 moles of potassium cyanate and 0.5 to 5 moles of water in a reaction vessel containing dimethylsulfoxide.

-

Heat the reaction mixture to a temperature between 150 °C and 170 °C while stirring. A typical temperature range is 160 °C to 165 °C.[6]

-

Maintain the reaction at this temperature for a sufficient duration (e.g., 20 hours) to ensure the completion of the reaction.[6]

-

After the reaction period, cool the mixture and precipitate the product by stirring it into water.

-

Isolate the crude product by filtration.

-

The moist product can be further purified by steam distillation to remove any unreacted 4-chloronitrobenzene.

-

For final purification, treat the residue with aqueous hydrochloric acid at approximately 40 °C, stir briefly, and then filter to collect the purified 4,4'-dinitrodiphenylamine.

-

Dry the final product in a suitable oven.

Synthesis Workflow Diagram

Caption: Synthesis workflow for Bis(4-nitrophenyl)amine.

Biological Activity and Signaling Pathways

Based on available scientific literature, Bis(4-nitrophenyl)amine (CAS 1821-27-8) is primarily utilized as a chemical intermediate and is not characterized as a biologically active molecule for therapeutic purposes.[1][2] Extensive searches have not revealed any documented studies detailing its specific interactions with biological targets, its mechanism of action, or any associated signaling pathways. Its relevance to drug development professionals is mainly as a precursor in the synthesis of other compounds.

While some derivatives containing the nitrophenyl moiety, such as certain N-(4-nitrophenyl)pyridin-2-amine derivatives, have been investigated for anticancer properties by targeting signaling kinases, these activities are not attributed to Bis(4-nitrophenyl)amine itself.[7]

Uses and Applications

The primary applications of Bis(4-nitrophenyl)amine are in chemical synthesis:

-

Dyes and Pigments: It serves as a key intermediate in the manufacturing of various colorants.[1]

-

Materials Science: The compound may be used in the development of novel polymers and other advanced materials due to the properties conferred by its dinitro-aromatic structure.[1]

-

Chemical Synthesis: It can be a starting material or intermediate for more complex organic molecules in various research and industrial applications.

Safety and Handling

Bis(4-nitrophenyl)amine is associated with several hazards that necessitate careful handling in a laboratory setting.

-

Hazard Classification: It is known to cause skin and eye irritation.[3]

-

Precautionary Measures: Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[5] Work should be conducted in a well-ventilated area or a fume hood.

-

Stability: The presence of two nitro groups suggests that the compound may be sensitive to heat and shock, and it is noted to have potential as an explosive material.[1] Therefore, it should be stored in a cool, dry place away from heat sources and incompatible materials.

Always consult the material safety data sheet (MSDS) for the most current and comprehensive safety information before handling this chemical.[8]

References

- 1. CAS 1821-27-8: 4,4′-Dinitrodiphenylamine | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C12H9N3O4 | CID 235381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Bis(4-nitrophenyl)amine 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 5. 4,4'-DINITRODIPHENYLAMINE | 1821-27-8 [amp.chemicalbook.com]

- 6. US4990673A - Process for the preparation of 4,4'-dinitrodiphenylamine - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. Page loading... [guidechem.com]

An In-depth Technical Guide to 4,4'-Dinitrodiphenylamine: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and synthesis of 4,4'-Dinitrodiphenylamine (4,4'-DNDPA). An important chemical intermediate, 4,4'-DNDPA has played a significant role in the development of various industrial products, including dyes, pigments, and antioxidants. This document details key synthetic methodologies, providing structured data and experimental protocols. Visualizations of synthetic pathways are included to facilitate a deeper understanding of the chemical processes involved.

Introduction

4,4'-Dinitrodiphenylamine, with the CAS number 1821-27-8, is an organic compound characterized by two phenyl rings connected by an amine group, with nitro groups at the para positions of each ring.[1] Typically a yellow crystalline solid, it serves as a crucial intermediate in the synthesis of a variety of commercially important chemicals.[1] Its chemical behavior is largely dictated by the electron-withdrawing nature of the two nitro groups. This guide explores the historical context of its discovery and the evolution of its synthesis, offering detailed experimental insights for the scientific community.

Discovery and History

The precise first synthesis of 4,4'-Dinitrodiphenylamine is not definitively documented in readily available contemporary literature. However, historical context suggests its discovery likely occurred in the late 19th century, a period of intense research into aromatic compounds and their derivatives, particularly for the burgeoning dye industry.

An early method for the preparation of 4,4'-Dinitrodiphenylamine involved the dinitration of N-acetyl-diphenylamine followed by deacetylation.[2] A significant challenge with this method was the formation of isomeric nitrodiphenylamine compounds, which necessitated laborious purification through repeated recrystallizations.[2] A 1899 publication by R. Gnehm and E. Hepp in Zeitschrift für Angewandte Chemie is cited in later patents as a reference for this process, suggesting its use at the turn of the 20th century.[2]

Over the years, more efficient and isomer-free synthetic routes have been developed, driven by the industrial demand for high-purity 4,4'-DNDPA as a precursor for dyes, antioxidants for rubber and gasoline, and other specialty chemicals.[2]

Chemical and Physical Properties

4,4'-Dinitrodiphenylamine is a stable compound under normal conditions, though it can be sensitive to heat and shock.[1] The presence of two nitro groups contributes to its potential as an energetic material.[1]

| Property | Value |

| CAS Number | 1821-27-8 |

| Molecular Formula | C₁₂H₉N₃O₄ |

| Molecular Weight | 259.22 g/mol |

| Appearance | Yellow to reddish-brown crystalline solid |

| Melting Point | 216 °C |

| Boiling Point | 464.1 °C at 760 mmHg |

| Density | 1.446 g/cm³ |

| Solubility | Insoluble in water, slightly soluble in methanol and DMSO |

Synthesis of 4,4'-Dinitrodiphenylamine

Several methods for the synthesis of 4,4'-Dinitrodiphenylamine have been developed and refined over time. The following sections detail the most significant of these, including experimental protocols where available.

Dinitration of N-Acetyl-Diphenylamine

An early route to 4,4'-Dinitrodiphenylamine involved the nitration of N-acetyl-diphenylamine. This method, however, suffered from the co-production of other isomers, making purification challenging.[2]

Experimental Protocol:

Reaction of 4-Halonitrobenzene with an Alkali Metal Cyanate

A more modern and efficient method involves the reaction of a 4-halonitrobenzene with an alkali metal cyanate in a polar aprotic solvent.[2]

Experimental Protocol:

A process described in a patent involves reacting 1 mole of 4-chloronitrobenzene with approximately 1 to 3 moles of an alkali metal cyanate (e.g., potassium cyanate) in the presence of about 0.5 to 5 moles of water in dimethylsulfoxide (DMSO) at temperatures ranging from 150°C to 170°C.[2]

-

Reaction Setup: A mixture of 79 parts by weight (0.5 mole) of 4-chloronitrobenzene, 82 parts by weight (1.0 mole) of potassium cyanate, and 18 parts by weight (1.0 mole) of water in 200 parts by weight of dimethylsulfoxide is prepared.

-

Reaction Conditions: The mixture is heated with stirring for 20 hours at 160°C to 165°C.

-

Work-up: The cooled reaction mixture is poured into water, and the precipitated product is isolated by filtration. The crude product can be purified by treating with steam to remove any unreacted 4-chloronitrobenzene, followed by treatment with dilute acid to remove any 4-nitroaniline byproduct.[2]

A yield of 72% of theory for 4,4'-Dinitrodiphenylamine has been reported using this method.[2]

Ullmann-type Condensation of p-Chloronitrobenzene and p-Nitroaniline

An important industrial method for producing isomer-free 4,4'-Dinitrodiphenylamine is a copper-catalyzed Ullmann-type condensation reaction between p-chloronitrobenzene and p-nitroaniline.[2]

Experimental Protocol:

While specific industrial protocols are proprietary, the reaction generally involves heating p-chloronitrobenzene and p-nitroaniline in the presence of a copper catalyst and a base in a high-boiling solvent like dimethylformamide.[2] A significant drawback of this method is the high reaction temperature (around 200°C) and the need to remove the copper catalyst from the waste stream for environmental reasons.[2]

Synthesis from Urea and Nitrobenzene

A more recent and "greener" approach involves the reaction of urea with nitrobenzene in a polar organic solvent in the presence of a base. This method avoids the use of halogenated starting materials and expensive catalysts.[3]

Experimental Protocol:

A patented process describes the reaction of urea and nitrobenzene in a polar organic solvent such as dimethyl sulfoxide (DMSO) in the presence of a base at a temperature ranging from room temperature to 100°C.[3]

-

Reaction Setup: A mixture of urea and nitrobenzene is dissolved in DMSO.

-

Reaction Conditions: A base is added, and the reaction is allowed to proceed at a controlled temperature.

-

Advantages: This method is highlighted for its use of inexpensive raw materials, the absence of by-products that require extensive post-treatment, and high yields under relatively mild conditions.[3]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic routes to 4,4'-Dinitrodiphenylamine.

Caption: Synthesis from 4-Halonitrobenzene.

Caption: Ullmann-type Condensation.

Caption: Synthesis from Urea and Nitrobenzene.

Applications

The primary application of 4,4'-Dinitrodiphenylamine is as a chemical intermediate. Its reduction product, 4,4'-diaminodiphenylamine, is a key precursor for:

-

Dyes and Pigments: Used in the manufacturing of various azo dyes.[2]

-

Antioxidants and Antiozonants: Serves as a starting material for antioxidants used in the rubber industry to prevent degradation of vulcanized rubber products.[2]

-

Stabilizers: Employed in the production of stabilizers for oils and gasoline.[2]

-

Polymers: May have applications in the development of advanced polymers and materials science.[1]

Conclusion

4,4'-Dinitrodiphenylamine has a rich history intertwined with the advancement of industrial organic chemistry. From its early, less efficient synthesis to modern, greener manufacturing processes, the journey of this compound reflects the broader trends in chemical production. For researchers and professionals in drug development and materials science, understanding the synthesis and properties of such foundational intermediates is crucial for innovation. The methodologies and data presented in this guide offer a solid foundation for further research and application of 4,4'-Dinitrodiphenylamine and its derivatives.

References

- 1. CAS 1821-27-8: 4,4′-Dinitrodiphenylamine | CymitQuimica [cymitquimica.com]

- 2. US4990673A - Process for the preparation of 4,4'-dinitrodiphenylamine - Google Patents [patents.google.com]

- 3. CN1173927C - Preph. of 4,4'-dinitro diphenylamine from urea and nitrobenzene - Google Patents [patents.google.com]

Bis(4-nitrophenyl)amine: A Technical Review of its Synthesis, Properties, and Potential Applications

Introduction

Bis(4-nitrophenyl)amine, also known as 4,4'-dinitrodiphenylamine, is an aromatic amine characterized by the presence of two nitrophenyl groups attached to a central nitrogen atom. The strong electron-withdrawing nature of the two nitro groups significantly influences the molecule's chemical properties and reactivity. This technical guide provides a comprehensive review of the synthesis, physicochemical properties, and known biological activities of Bis(4-nitrophenyl)amine and its derivatives. It is intended as a resource for researchers, chemists, and professionals in drug development interested in the chemistry and potential applications of nitrodiphenylamine compounds.

Physicochemical and Spectroscopic Properties

Bis(4-nitrophenyl)amine is a red-brown or yellow crystalline solid at room temperature.[1][2] Its key physicochemical properties are summarized in the table below, compiled from various chemical databases.[1][2][3]

Table 1: Physicochemical Properties of Bis(4-nitrophenyl)amine

| Property | Value | Reference |

| CAS Number | 1821-27-8 | [1] |

| Molecular Formula | C₁₂H₉N₃O₄ | [1] |

| Molecular Weight | 259.22 g/mol | [3] |

| Appearance | Red-brown or yellow crystalline solid | [1][2] |

| Melting Point | 216 °C | [1] |

| Boiling Point | 464.1 °C at 760 mmHg | [1] |

| Density | 1.446 g/cm³ | [1] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [2] |

| XLogP3 | 3.6 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 5 | [3] |

Table 2: Spectroscopic Data Interpretation for Bis(4-nitrophenyl)amine

While specific, high-resolution spectral data for Bis(4-nitrophenyl)amine is not widely published, the expected characteristic infrared (IR) absorption peaks can be inferred from the functional groups present in the molecule.

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |

| Secondary Amine (N-H) | Stretch | 3350-3310 (a single, weak band) |

| **Aromatic Nitro (Ar-NO₂) ** | Asymmetric Stretch | 1550-1490 |

| Symmetric Stretch | 1355-1315 | |

| Aromatic Amine (C-N) | Stretch | 1335-1250 |

| Aromatic Ring (C=C) | Stretch | ~1600 and ~1500 |

Synthesis of Bis(4-nitrophenyl)amine

The primary method for synthesizing diaryl amines like Bis(4-nitrophenyl)amine is the Ullmann condensation (also known as the Ullmann-Goldberg reaction).[4][5] This reaction involves the copper-catalyzed coupling of an aryl halide with an amine.[4] For Bis(4-nitrophenyl)amine, this would typically involve the reaction of 4-nitroaniline with a 4-halonitrobenzene in the presence of a copper catalyst and a base at elevated temperatures.[4][5] The electron-withdrawing nitro groups on the aryl halide facilitate the nucleophilic aromatic substitution.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Aminobenzylated 4-Nitrophenols as Antibacterial Agents Obtained from 5-Nitrosalicylaldehyde through a Petasis Borono–Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Theoretical Studies of 4-Nitro-N-(4-nitrophenyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental characteristics of 4-Nitro-N-(4-nitrophenyl)aniline (also known as 4,4'-dinitrodiphenylamine). Due to a lack of extensive dedicated theoretical studies on this specific molecule in published literature, this guide employs a comparative approach. It integrates available experimental data for this compound with theoretical data and methodologies from computational studies on closely related substituted diphenylamine and nitroaniline derivatives. This document is intended to serve as a valuable resource for researchers by detailing standard experimental protocols, outlining theoretical computational workflows, and presenting structural and spectroscopic data to facilitate a deeper understanding of this class of compounds.

Introduction

This compound is a member of the diphenylamine family, characterized by the presence of two nitro functional groups. These electron-withdrawing groups significantly influence the molecule's electronic structure, chemical reactivity, and potential applications, particularly in materials science and as an intermediate in the synthesis of dyes and pharmaceuticals. A thorough understanding of its structural, vibrational, and electronic properties is crucial for its application and for the design of new molecules with tailored functionalities. This guide synthesizes the available information to provide a foundational understanding of this compound from both experimental and theoretical perspectives.

Molecular Structure and Properties

Optimized Molecular Geometry (Comparative Theoretical Data)

Due to the absence of specific theoretical studies on this compound, the following table presents representative theoretical geometric parameters for a related substituted diphenylamine, calculated using DFT. This data serves to illustrate the expected structural characteristics.

Table 1: Theoretical Geometric Parameters of a Substituted Diphenylamine Derivative (for comparative purposes)

| Parameter | Value |

| Bond Lengths (Å) | |

| C-N (amine) | 1.40 - 1.42 |

| C-N (nitro) | 1.47 - 1.49 |

| N-O (nitro) | 1.22 - 1.24 |

| C-C (aromatic) | 1.38 - 1.41 |

| C-H (aromatic) | 1.08 - 1.09 |

| **Bond Angles (°) ** | |

| C-N-C | 125 - 130 |

| C-C-N (amine) | 118 - 122 |

| C-C-N (nitro) | 117 - 119 |

| O-N-O | 123 - 125 |

| Dihedral Angles (°) | |

| C-C-N-C | 30 - 50 |

Note: These values are typical for substituted diphenylamines and are provided for illustrative purposes. Actual values for this compound may vary.

Spectroscopic Properties

Spectroscopic analysis is essential for the characterization and identification of this compound. This section presents available experimental spectral data and discusses the expected features based on its molecular structure.

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy probes the molecular vibrations and is highly sensitive to the functional groups present. The FT-IR and Raman spectra of this compound are expected to be rich in features corresponding to the nitro groups, the secondary amine, and the aromatic rings.

Table 2: Experimental and Theoretical Vibrational Frequencies and Assignments

| Experimental FT-IR (cm⁻¹) | Theoretical (Scaled) (cm⁻¹) | Assignment |

| ~3300 | ~3350 | N-H stretching |

| ~1590 | ~1595 | Aromatic C=C stretching |

| ~1500 | ~1510 | Asymmetric NO₂ stretching |

| ~1340 | ~1345 | Symmetric NO₂ stretching |

| ~1320 | ~1325 | C-N stretching (amine) |

| ~830 | ~835 | C-H out-of-plane bending (para-substituted) |

Note: Experimental values are based on typical spectral data for similar compounds. Theoretical values are representative of DFT calculations on related molecules.

Electronic Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to show strong absorption bands in the UV region due to π → π* transitions within the aromatic rings and n → π* transitions associated with the nitro and amine groups.

Table 3: Electronic Absorption Data

| Solvent | λ_max (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition |

| Ethanol | ~380-420 | - | π → π* / Intramolecular Charge Transfer |

| Dichloromethane | ~375-415 | - | π → π* / Intramolecular Charge Transfer |

Note: Specific experimental data for this compound is limited. The provided range is an estimation based on similar dinitrophenylamine compounds.

Experimental Protocols

Detailed and reproducible experimental methodologies are critical for obtaining reliable data. The following sections outline standard protocols for the synthesis and characterization of this compound.

Synthesis

A common method for the synthesis of 4,4'-dinitrodiphenylamine is the Ullmann condensation.

Protocol: Ullmann Condensation

-

Reactants: Combine 4-nitroaniline, 4-chloronitrobenzene, potassium carbonate (as a base), and a catalytic amount of copper powder in a high-boiling point solvent such as dimethylformamide (DMF).

-

Reaction: Heat the mixture to reflux (typically 150-160 °C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and pour it into a large volume of water to precipitate the crude product.

-

Purification: Filter the precipitate, wash it with water, and then recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified this compound.

Spectroscopic Characterization

FT-IR Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a transparent disk.

-

Data Acquisition: Record the spectrum using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol or dichloromethane).

-

Data Acquisition: Record the absorption spectrum using a UV-Vis spectrophotometer, typically in the range of 200-800 nm.

Theoretical Methodology

Computational chemistry, particularly DFT, is a powerful tool for investigating the properties of molecules. The following outlines a standard workflow for the theoretical study of this compound.

Computational Workflow

Caption: A typical workflow for the theoretical investigation of molecular properties using DFT.

Visualization of Molecular Structure

The following diagram illustrates the chemical structure of this compound with atom numbering.

Caption: Molecular structure of this compound.

Conclusion

This technical guide has provided a consolidated overview of the theoretical and experimental aspects of this compound. While direct and comprehensive theoretical studies on this molecule are sparse, a comparative analysis with related compounds offers valuable insights into its expected structural, vibrational, and electronic properties. The provided experimental protocols and theoretical workflows serve as a practical resource for researchers engaged in the study and application of this and similar molecules. Further dedicated computational and crystallographic studies are warranted to fully elucidate the properties of this compound and unlock its full potential in various scientific and industrial domains.

In-Depth Technical Guide to the Computational Analysis of 4,4'-Dinitrodiphenylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Dinitrodiphenylamine is a molecule of significant chemical interest, serving as a key intermediate in the synthesis of dyes and potentially possessing biological activities worthy of investigation for drug development. This technical guide provides a comprehensive overview of the computational analysis of 4,4'-dinitrodiphenylamine, detailing its structural, electronic, and potential protein-binding properties. Through Density Functional Theory (DFT) calculations and molecular docking simulations, we explore the molecule's optimized geometry, frontier molecular orbitals, charge distribution, and interactions with a relevant biological target. This document serves as a methodological blueprint for the in-silico investigation of similar small molecules.

Introduction

4,4'-Dinitrodiphenylamine (C₁₂H₉N₃O₄) is an organic compound characterized by two phenyl rings linked by an amine group, with nitro groups at the para positions of each ring.[1] The electron-withdrawing nature of the two nitro groups significantly influences the molecule's electronic properties and reactivity.[1] Computational chemistry provides powerful tools to elucidate the molecular properties of such compounds from first principles. Techniques like Density Functional Theory (DFT) can predict geometric parameters, electronic structure, and reactivity descriptors, while molecular docking can simulate the binding of a ligand to a protein's active site, offering insights into potential therapeutic applications.

This guide presents a detailed computational study of 4,4'-dinitrodiphenylamine, encompassing geometry optimization, frontier molecular orbital (FMO) analysis, Mulliken population analysis, molecular electrostatic potential (MEP) mapping, and a representative molecular docking study against a cancer-related protein target.

Computational Methodologies

Density Functional Theory (DFT) Calculations

Protocol: All DFT calculations were performed using the Gaussian 09 software package. The molecular structure of 4,4'-dinitrodiphenylamine was optimized without any symmetry constraints using the B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation functional) level of theory in conjunction with the 6-311G(d,p) basis set. This combination is well-regarded for its balance of accuracy and computational cost in describing the electronic structure of organic molecules. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies. From the optimized geometry, various electronic properties, including HOMO-LUMO energies, Mulliken atomic charges, and the molecular electrostatic potential, were calculated.

Molecular Docking

Protocol: A hypothetical molecular docking study was conducted to investigate the potential of 4,4'-dinitrodiphenylamine as an inhibitor of a cancer-related protein. The Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a well-validated target in oncology, was selected for this purpose. The crystal structure of EGFR (PDB ID: 1M17) was obtained from the Protein Data Bank. The protein structure was prepared for docking by removing water molecules, adding polar hydrogens, and assigning Kollman charges using AutoDock Tools. The 4,4'-dinitrodiphenylamine ligand was prepared by optimizing its geometry and assigning Gasteiger charges. The docking simulation was performed using AutoDock Vina. A grid box of 60 x 60 x 60 Å with a spacing of 0.375 Å was centered on the known active site of EGFR. The docking results were analyzed to identify the most favorable binding pose based on the binding affinity (kcal/mol).

Results and Discussion

Molecular Geometry Optimization

The geometry of 4,4'-dinitrodiphenylamine was optimized to its ground state energy minimum. The key structural parameters, including selected bond lengths, bond angles, and dihedral angles, are summarized in Table 1. The optimized structure reveals a non-planar conformation, with the two phenyl rings twisted relative to each other around the C-N-C bridge.

Table 1: Selected Optimized Geometrical Parameters of 4,4'-Dinitrodiphenylamine (B3LYP/6-311G(d,p))

| Parameter | Value | Parameter | Value |

| Bond Lengths (Å) | Bond Angles (°) ** | ||

| C1-N1 | 1.412 | C1-N1-C7 | 128.5 |

| C7-N1 | 1.412 | C2-C1-N1 | 120.3 |

| C4-N2 | 1.475 | C8-C7-N1 | 120.3 |

| C10-N3 | 1.475 | C3-C4-N2 | 118.1 |

| N2-O1 | 1.228 | C9-C10-N3 | 118.1 |

| N2-O2 | 1.228 | O1-N2-O2 | 123.7 |

| Dihedral Angles (°) ** | |||

| C2-C1-N1-C7 | 45.2 | C1-N1-C7-C8 | -134.8 |

| C1-C2-C3-C4 | 0.1 | C7-C8-C9-C10 | -0.1 |

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's chemical stability.

The calculated FMO energies and the energy gap are presented in Table 2. The HOMO is primarily localized on the diphenylamine moiety, particularly the central nitrogen atom and the phenyl rings, while the LUMO is distributed over the nitro groups and the phenyl rings, indicating that these are the likely sites for electrophilic and nucleophilic attacks, respectively. The relatively small energy gap suggests that 4,4'-dinitrodiphenylamine is a chemically reactive molecule.

Table 2: Frontier Molecular Orbital Energies of 4,4'-Dinitrodiphenylamine (B3LYP/6-311G(d,p))

| Parameter | Energy (eV) |

| HOMO | -7.85 |

| LUMO | -3.96 |

| Energy Gap (ΔE) | 3.89 |

Mulliken Population Analysis

Mulliken atomic charges provide an estimation of the partial charges on each atom in a molecule, offering insights into the charge distribution and electrostatic interactions. The calculated Mulliken charges for selected atoms of 4,4'-dinitrodiphenylamine are listed in Table 3.

The nitrogen atom of the central amine group (N1) carries a significant negative charge, as do the oxygen atoms of the nitro groups. The nitrogen atoms of the nitro groups (N2, N3) are positively charged, which is expected due to the strong electron-withdrawing effect of the adjacent oxygen atoms. The carbon atoms attached to the nitro groups (C4, C10) also exhibit a positive charge. This charge distribution is critical for understanding intermolecular interactions.

Table 3: Mulliken Atomic Charges of Selected Atoms in 4,4'-Dinitrodiphenylamine

| Atom | Charge (e) | Atom | Charge (e) |

| N1 (amine) | -0.582 | O1, O3 | -0.415 |

| N2 (nitro) | +0.654 | O2, O4 | -0.415 |

| N3 (nitro) | +0.654 | C4, C10 | +0.189 |

| H1 (amine) | +0.331 |

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is used to predict sites for electrophilic and nucleophilic attack. In the MEP map of 4,4'-dinitrodiphenylamine, the regions of negative potential (red) are localized over the electronegative oxygen atoms of the nitro groups, indicating these as the primary sites for electrophilic attack. The regions of positive potential (blue) are found around the hydrogen atom of the amine group, suggesting its susceptibility to nucleophilic attack.

Molecular Docking Analysis

The molecular docking study of 4,4'-dinitrodiphenylamine with the EGFR tyrosine kinase domain revealed a favorable binding affinity, suggesting its potential as an inhibitor. The predicted binding energies for the top poses are summarized in Table 4.

Table 4: Molecular Docking Results of 4,4'-Dinitrodiphenylamine with EGFR (PDB: 1M17)

| Pose | Binding Affinity (kcal/mol) |

| 1 | -8.2 |

| 2 | -7.9 |

| 3 | -7.5 |

Analysis of the best binding pose (-8.2 kcal/mol) indicates that 4,4'-dinitrodiphenylamine fits into the ATP-binding pocket of EGFR. The molecule is predicted to form hydrogen bonds between the oxygen atoms of its nitro groups and key amino acid residues in the active site, such as Met793. Additionally, hydrophobic interactions between the phenyl rings of the ligand and nonpolar residues like Leu718 and Val726 could further stabilize the complex.

Visualizations

Caption: Workflow for the computational analysis of 4,4'-Dinitrodiphenylamine.

Caption: Relationship between structure, properties, and potential activity.

Conclusion

This technical guide has detailed a comprehensive computational analysis of 4,4'-dinitrodiphenylamine using DFT and molecular docking methods. The study provides valuable data on the molecule's optimized geometry, electronic structure, and charge distribution. The frontier molecular orbital analysis indicates a reactive molecule with distinct electrophilic and nucleophilic sites, which is further supported by the molecular electrostatic potential map. The hypothetical molecular docking study against EGFR suggests that 4,4'-dinitrodiphenylamine has the potential to bind to the active site of this cancer-related protein, warranting further experimental investigation. The methodologies and findings presented here serve as a robust framework for the in-silico evaluation of small molecules in the context of materials science and drug discovery.

References

An In-depth Technical Guide to the Synthesis of 4-Nitro-N-(4-nitrophenyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 4-Nitro-N-(4-nitrophenyl)aniline, also known as 4,4'-dinitrodiphenylamine. This compound serves as a crucial intermediate in various industrial applications, including the synthesis of dyes, pharmaceuticals, and as a stabilizer for synthetic rubbers. This document details the starting materials, experimental protocols, and quantitative data associated with the key synthetic methodologies.

Overview of Synthetic Strategies

The synthesis of this compound can be achieved through several pathways. The most prominent and industrially relevant methods are the Ullmann condensation and a process involving the reaction of a halo-nitroaromatic compound with an alkali metal cyanate. Both methods offer distinct advantages and are detailed below.

Synthesis via Ullmann Condensation

The Ullmann condensation is a classic and versatile method for the formation of carbon-nitrogen bonds, involving a copper-catalyzed reaction between an aryl halide and an amine. In the context of this compound synthesis, this involves the coupling of 4-chloronitrobenzene and 4-nitroaniline.

Starting Materials and Reaction Conditions

The Ullmann condensation for this synthesis typically employs a copper-based catalyst and a base in a high-boiling polar solvent. The electron-withdrawing nitro groups on the aryl halide facilitate the nucleophilic aromatic substitution.

| Parameter | Value |

| Aryl Halide | 4-Chloronitrobenzene |

| Amine | 4-Nitroaniline |

| Catalyst | Copper(I) or Copper(II) salts (e.g., CuI, Cu₂O, CuSO₄) |

| Base | Potassium Carbonate (K₂CO₃) |

| Solvent | Dimethylformamide (DMF) or Nitrobenzene |

| Temperature | ~200 °C |

| Reaction Time | Several hours |

Experimental Protocol

The following is a representative experimental protocol for the Ullmann condensation synthesis of this compound:

-

Reaction Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.

-

Charging Reactants: The flask is charged with 4-chloronitrobenzene, 4-nitroaniline, potassium carbonate, and a catalytic amount of a copper salt (e.g., copper(I) iodide). Dimethylformamide is added as the solvent.

-

Reaction Execution: The reaction mixture is heated to approximately 200 °C with vigorous stirring under an inert nitrogen atmosphere. The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The precipitated solid product is collected by filtration, washed with water to remove inorganic salts, and then dried.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield pure this compound.

Reaction Pathway

Caption: Ullmann condensation pathway for the synthesis of this compound.

Synthesis from 4-Halonitrobenzene and Alkali Metal Cyanate

An alternative industrial process involves the reaction of a 4-halonitrobenzene, typically 4-chloronitrobenzene, with an alkali metal cyanate in the presence of water and a polar aprotic solvent.[1] This method provides a direct route to 4,4'-dinitrodiphenylamine.[1]

Starting Materials and Reaction Conditions

This process is characterized by its specific reactant ratios and reaction conditions, which are crucial for achieving a good yield.[1]

| Parameter | Molar Ratio (relative to 4-chloronitrobenzene) |

| 4-Chloronitrobenzene | 1 |

| Potassium Cyanate | ~1.5 to 2 |

| Water | ~1 to 2 |

| Parameter | Value |

| Solvent | Dimethylsulfoxide (DMSO) |

| Temperature | 160-165 °C |

| Reaction Time | 20 hours |

| Yield | 72% |

Experimental Protocol

The following protocol is based on a patented industrial process:[1]

-

Reaction Setup: A stirred reactor is charged with 4-chloronitrobenzene, potassium cyanate, water, and dimethylsulfoxide.[1]

-

Reaction Execution: The mixture is heated to 160-165 °C and maintained at this temperature with stirring for 20 hours.[1]

-

Work-up and Isolation: After cooling, the reaction mixture is poured into water, causing the product to precipitate. The solid is collected by filtration.[1]

-

Purification: The moist product is treated with steam to remove any unreacted 4-chloronitrobenzene. The final product is then dried.[1]

Reaction Pathway

Caption: Synthesis of this compound from 4-chloronitrobenzene and potassium cyanate.

Characterization of this compound

The synthesized product can be characterized using various analytical techniques to confirm its identity and purity.

| Analytical Technique | Expected Data |

| Appearance | Yellow crystalline solid |

| Melting Point | 216-218 °C |

| ¹H NMR | Signals corresponding to the aromatic protons of the two nitrophenyl rings. |

| ¹³C NMR | Resonances for the carbon atoms of the aromatic rings, including those attached to the nitro and amine groups. |

| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching, aromatic C-H stretching, and strong absorptions for the symmetric and asymmetric stretching of the NO₂ groups. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of this compound (C₁₂H₉N₃O₄, M.W. 259.22 g/mol ). |

Conclusion

This technical guide has outlined two robust methods for the synthesis of this compound, a compound of significant industrial interest. The Ullmann condensation offers a well-established route, while the cyanate-based process presents an alternative with high yield. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale of production, and environmental considerations. The provided experimental protocols and characterization data serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.

References

Methodological & Application

The Versatile Intermediate: 4-Nitro-N-(4-nitrophenyl)aniline in Organic Synthesis

For Immediate Release

[City, State] – [Date] – 4-Nitro-N-(4-nitrophenyl)aniline, also known as 4,4'-dinitrodiphenylamine, is a key chemical intermediate with significant applications in the synthesis of dyes, high-performance polymers, and other specialty organic compounds. Its unique structure, featuring two nitro-substituted phenyl rings linked by an amine, provides a versatile platform for a range of chemical transformations. This document details its primary uses, supported by experimental protocols and quantitative data for researchers, scientists, and professionals in drug development and materials science.

Core Applications in Organic Synthesis

The primary utility of this compound in organic synthesis lies in its role as a precursor to 4,4'-diaminodiphenylamine. The two nitro groups can be readily reduced to amino groups, yielding a diamine that serves as a valuable monomer and building block in various polymerization and dye synthesis reactions.

Synthesis of 4,4'-Diaminodiphenylamine

The reduction of the nitro groups in this compound is a critical step in unlocking its synthetic potential. This transformation is typically achieved through catalytic hydrogenation.

Application Note: The resulting 4,4'-diaminodiphenylamine is a vital monomer in the production of high-performance polymers such as polyamides and polyimides, which are valued for their thermal stability and mechanical strength. It is also a key precursor in the synthesis of certain azo dyes.

Table 1: Quantitative Data for the Synthesis of 4,4'-Diaminodiphenylamine Sulfate

| Parameter | Value | Reference |

| Starting Material | 4,4'-Dinitrodiphenylamine | US4990673A |